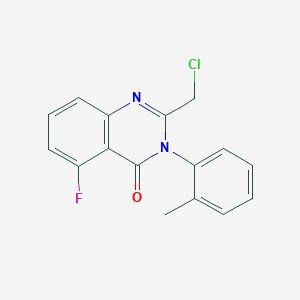
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one typically involves multiple steps. One common method starts with the chloromethylation of a suitable precursor, such as 2,3,4,5-tetramethoxytoluene, using paraformaldehyde and hydrochloric acid at elevated temperatures . The resulting intermediate undergoes further reactions, including fluorination and cyclization, to form the final quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The quinazolinone core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different biological activities and properties.
Applications De Recherche Scientifique
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- Febrifugine and related compounds
- Substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines
Uniqueness
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. The presence of both chloromethyl and fluoro groups imparts distinct chemical properties, making it a valuable compound for medicinal chemistry research. Its ability to undergo various chemical reactions also makes it a versatile intermediate for synthesizing more complex molecules.
Propriétés
Formule moléculaire |
C16H12ClFN2O |
|---|---|
Poids moléculaire |
302.73 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-fluoro-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-10-5-2-3-8-13(10)20-14(9-17)19-12-7-4-6-11(18)15(12)16(20)21/h2-8H,9H2,1H3 |
Clé InChI |
UHJWMSUWLIOZPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)
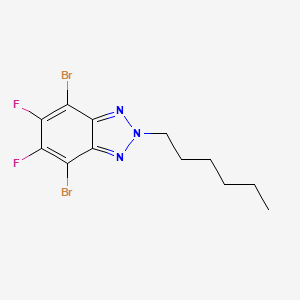
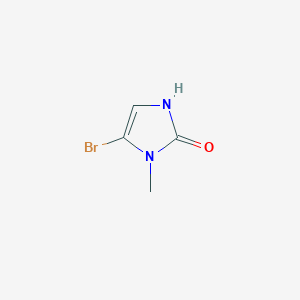
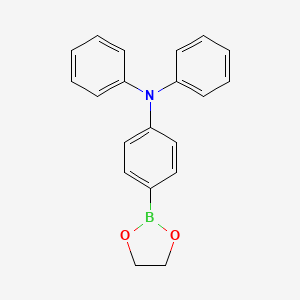
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
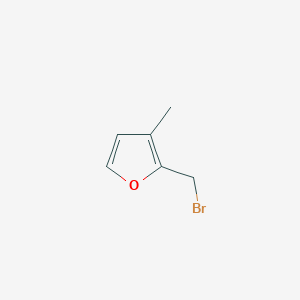
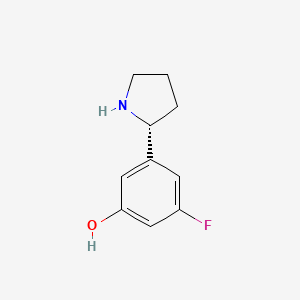
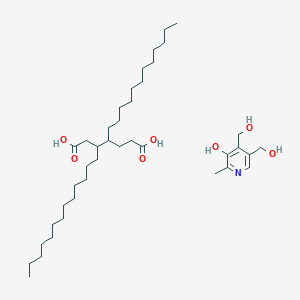
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
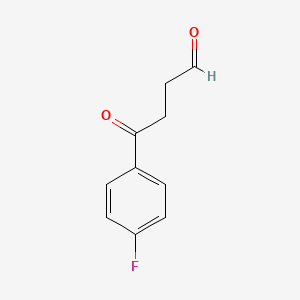
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)
